2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione
Description
This compound is a heterocyclic small molecule featuring a triazolopyrimidine core fused to a benzyl group, linked via a piperazine ring to an isoindoline-1,3-dione moiety. The triazolopyrimidine scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications, while the isoindoline-dione group contributes to electron-deficient properties, enhancing interactions with biological targets . The piperazine linker improves solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
2-[3-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O3/c35-21(10-11-33-25(36)19-8-4-5-9-20(19)26(33)37)31-12-14-32(15-13-31)23-22-24(28-17-27-23)34(30-29-22)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXOJXUCRWWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been reported to interact with a variety of enzymes and receptors, suggesting that this compound may have multiple targets.
Mode of Action
It is known that triazolopyrimidines can bind to biological systems, interacting with various enzymes and receptors. This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to have antimicrobial, anticancer, antioxidant, and other pharmacological activities. These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability, as compounds with similar structures are often well-absorbed and distributed throughout the body.
Result of Action
Compounds with similar structures have been reported to have various pharmacological effects, including antimicrobial, anticancer, and antioxidant activities. These effects suggest that this compound may have similar activities at the molecular and cellular level.
Biological Activity
The compound 2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolo[4,5-d]pyrimidine moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Piperazine ring : Often associated with psychoactive effects and used in various pharmaceuticals.
- Isoindoline structure : Contributes to the compound's stability and potential biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Testing
A study evaluated the anticancer activity of a related triazolo[4,5-d]pyrimidine derivative against human breast cancer cells. The results demonstrated an IC50 value comparable to established chemotherapeutics like Olaparib, indicating potent anticancer effects .
Antimicrobial Properties
The triazolo[4,5-d]pyrimidine derivatives have also shown promising antimicrobial activity. The mechanism often involves interference with bacterial DNA synthesis or protein synthesis pathways.
Research Findings
A comparative study highlighted that compounds with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing the triazolo[4,5-d]pyrimidine structure have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes such as dihydrofolate reductase and glucosidases. This inhibition can disrupt metabolic pathways in pathogens or cancer cells, providing a therapeutic benefit.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 from ) share the triazolopyrimidine core. These analogs undergo isomerization under specific conditions, forming pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 6 and 8 ). The benzyl group in the target compound may stabilize the triazole ring against isomerization, a critical advantage for structural integrity in drug design .
Piperazine-Linked Heterocycles
Piperazine is a common linker in bioactive molecules. For example, 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives () use piperazine-like motifs to enhance anticonvulsant activity. The target compound’s piperazine bridge likely improves solubility compared to rigid aromatic linkers, as seen in pyrrolidine-dione derivatives with logP values < 2.0 .
Isoindoline-1,3-dione Analogues
The isoindoline-dione moiety is structurally analogous to phthalimide derivatives , which are studied for anti-inflammatory and anticancer properties. The electron-withdrawing nature of the dione group in the target compound may enhance binding to ATP pockets in kinases, similar to phthalimide-based inhibitors .
Q & A
Q. What are the standard synthetic routes for triazolopyrimidine derivatives like this compound?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature can achieve oxidative ring closure with yields up to 73% . Key steps include intermediate purification via extraction and alumina plug filtration. Similar methods are used for triazolopyridines, where Na₂S₂O₄ reduction followed by HCl treatment yields benzimidazole derivatives (59–65% yields) .
Q. How are intermediates purified during synthesis?
Common purification methods include:
- Extraction : Ethanol or aqueous solvent systems for phase separation .
- Chromatography : Alumina or silica gel plugs to isolate crude products .
- Recrystallization : Using solvents like ethanol or dichloromethane to improve purity .
Table 1. Example Purification Techniques
| Step | Method | Key Conditions | Reference |
|---|---|---|---|
| Hydrazine oxidation | Ethanol extraction | RT, 3 hours | |
| Benzimidazole synthesis | Filtration, washing with HCl | 70°C, 1 hour |
Q. What spectroscopic techniques confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1650 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and bond angles (R factor = 0.082) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Catalyst Selection : Transition metal catalysts (e.g., Pd) for C–N coupling in piperazine derivatives .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates .
Q. How to resolve discrepancies in bioactivity data across studies?
- Purity Validation : Use HPLC with impurity reference standards (e.g., ≤98% purity thresholds) .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability .
- Computational Validation : Compare docking results (e.g., binding affinities via AutoDock Vina) with experimental IC₅₀ values .
Q. What computational methods predict biological targets for this compound?
- Molecular Docking : Software like Schrödinger Suite models interactions with kinase domains or GPCRs .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity trends .
Table 2. Example Computational Results
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) | Reference |
|---|---|---|---|
| Kinase X | -9.2 | 120 ± 15 |
Q. How to design impurity profiling studies for quality control?
- HPLC Method Development : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- Reference Standards : Compare retention times with synthesized impurities (e.g., tert-butyl derivatives) .
Q. How to elucidate the mechanism of oxidative cyclization reactions?
- Kinetic Studies : Monitor reaction progress via in situ NMR to identify rate-limiting steps .
- Intermediate Trapping : Use quenching agents (e.g., Na₂SO₃) to isolate and characterize transient species .
Q. How to integrate theoretical frameworks into experimental design?
- Conceptual Anchoring : Link synthesis to heterocyclic reaction theory (e.g., Baldwin’s rules for cyclization) .
- Training Programs : Enroll in courses like Chemical Biology Methods & Experimental Design to refine hypothesis-driven approaches .
Methodological Notes
- Safety Protocols : While not explicitly covered here, always consult GHS classifications for handling hazardous intermediates (e.g., NaOCl requires fume hood use) .
- Data Reproducibility : Replicate key steps (e.g., alumina filtration) using protocols from peer-reviewed syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
